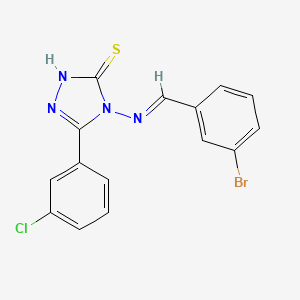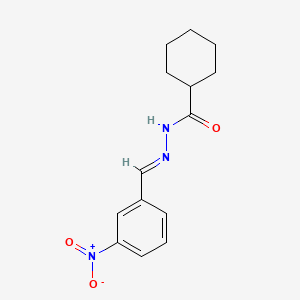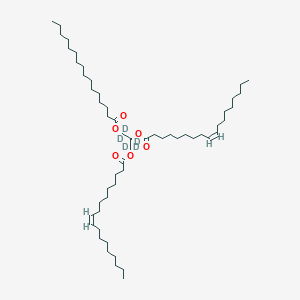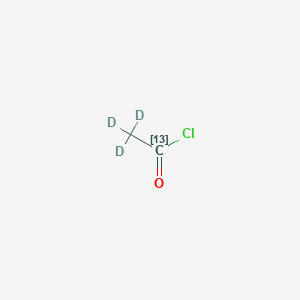
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a prop-2-enoic acid moiety, with carbon-13 isotopic labeling at positions 1, 2, and 3. The isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the condensation of 3-hydroxybenzaldehyde with a labeled acetic acid derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired isotopic labeling. These methods are designed to maximize yield and minimize the use of expensive isotopically labeled reagents.
化学反应分析
Types of Reactions
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 3-(3-oxophenyl)(1,2,3-13C3)prop-2-enoic acid
Reduction: 3-(3-hydroxyphenyl)(1,2,3-13C3)propanoic acid
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme-substrate interactions and metabolic flux analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the development of new materials and as a standard in isotopic labeling studies.
作用机制
The mechanism of action of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoic acid moiety can undergo conjugation with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A compound with a similar enolic structure, used in various synthetic applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar phenylpropanoid structure, known for its neuroprotective effects.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar conjugated system, used as an HDAC inhibitor.
Uniqueness
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions. This feature distinguishes it from other similar compounds and makes it a valuable tool in various research applications.
属性
分子式 |
C9H8O3 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC 名称 |
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i4+1,5+1,9+1 |
InChI 键 |
KKSDGJDHHZEWEP-HYKTYXKDSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)/[13CH]=[13CH]/[13C](=O)O |
规范 SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)



